molecular formula C20H11NO3 B15197153 6-Nitrobenzo(a)pyren-7-ol CAS No. 119056-57-4

6-Nitrobenzo(a)pyren-7-ol

Cat. No.: B15197153
CAS No.: 119056-57-4
M. Wt: 313.3 g/mol
InChI Key: LNGBBZHCLFLDFL-UHFFFAOYSA-N
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Description

6-Nitrobenzo(a)pyren-7-ol (CAS: 119056-57-4) is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a hydroxyl group at position 7 and a nitro group at position 6 on the benzo[a]pyrene backbone. Its molecular formula is inferred as C₂₀H₁₁NO₃ (based on structural analogs), with a molecular weight of approximately 313.31 g/mol. Key physicochemical properties include a high boiling point (582.7°C), density (1.518 g/cm³), and refractive index (1.937) .

Properties

CAS No.

119056-57-4

Molecular Formula

C20H11NO3

Molecular Weight

313.3 g/mol

IUPAC Name

6-nitrobenzo[a]pyren-7-ol

InChI

InChI=1S/C20H11NO3/c22-16-6-2-5-13-14-9-7-11-3-1-4-12-8-10-15(18(14)17(11)12)20(19(13)16)21(23)24/h1-10,22H

InChI Key

LNGBBZHCLFLDFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=C5C=CC=C(C5=C4[N+](=O)[O-])O)C=C2

Origin of Product

United States

Scientific Research Applications

6-Nitrobenzo(a)pyren-7-ol is used in various scientific research applications:

Mechanism of Action

The compound exerts its effects through metabolic activation, forming reactive species that bind to cellular nucleophiles such as DNA, RNA, and proteins. This binding can lead to mutagenic and carcinogenic effects . The metabolic pathway involves the formation of various hydroxylated intermediates and conjugation reactions .

Comparison with Similar Compounds

Structural and Physicochemical Properties

6-Nitrobenzo(a)pyren-7-ol belongs to the nitro-PAH family, which includes compounds with nitro (-NO₂) and hydroxyl (-OH) substituents on aromatic systems. Key structural analogs and their distinguishing features are outlined below:

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Refractive Index Reference
6-Nitrobenzo(a)pyren-7-ol C₂₀H₁₁NO₃ (inferred) ~313.31 582.7 1.518 1.937
6-Nitrobenzo[a]pyrene C₂₀H₁₁NO₂ 297.31 N/A N/A N/A
1-Nitrobenzo[e]pyrene C₂₀H₁₁NO₂ 297.31 N/A N/A N/A
5-Nitrobenzo[a]pyrene C₂₀H₁₁NO₂ 297.31 N/A N/A N/A
  • Positional isomerism (e.g., 5-nitro vs. 6-nitro substitution) influences electronic properties and reactivity .
Metabolic Pathways

Nitro-PAHs undergo biotransformation via conjugation reactions.

Table 2: Metabolic Conjugates of Nitro-PAHs

Compound Major Metabolites Reference
6-Nitrobenzo(a)pyren-7-ol Not reported (inferred sulfate/glucoside conjugates)
6-Nitrobenzo[a]pyrene Glucoside conjugates of 1-ol and 3-ol; Sulfate of 1-ol
1-Nitrobenzo[e]pyrene Sulfate and glucoside conjugates of 6-ol
2-Nitrofluorene Sulfate conjugates of 7-ol and 9-fluorenone
  • Key Observations :
    • Hydroxylation position dictates metabolite formation. For example, 6-nitrobenzo[a]pyrene forms 1-ol and 3-ol conjugates, while 1-nitrobenzo[e]pyrene produces 6-ol derivatives .
    • The hydroxyl group in 6-nitrobenzo(a)pyren-7-ol may predispose it to sulfation or glucuronidation, enhancing excretion .
Toxicological Profiles

Table 3: Toxicological Comparison

Compound Mutagenicity (Salmonella) Carcinogenicity (Animal) Reference
6-Nitrobenzo(a)pyren-7-ol Not studied Not studied
6-Nitrobenzo[a]pyrene Positive (with S9) No significant increase in mouse skin tumors
Benzo[a]pyrene (parent) Positive Known human carcinogen
  • Key Observations: 6-Nitrobenzo[a]pyrene exhibits mutagenicity in Salmonella assays but lacks significant carcinogenicity in mice, contrasting with the potent carcinogenicity of unsubstituted benzo[a]pyrene .

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